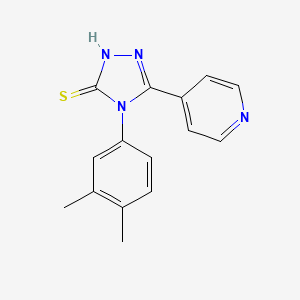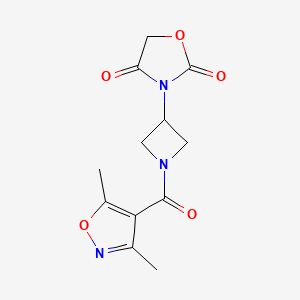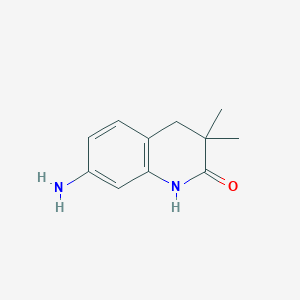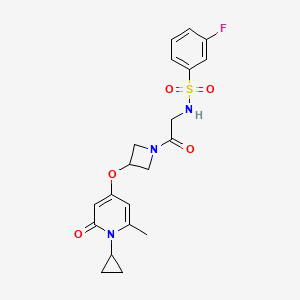
(E)-ethyl 4-(6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 4-(6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields.
Mecanismo De Acción
The mechanism of action of (E)-ethyl 4-(6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. The compound also induces the production of reactive oxygen species (ROS), which can lead to the destruction of cancer cells.
Biochemical and Physiological Effects:
(E)-ethyl 4-(6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The compound also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been found to exhibit anti-microbial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (E)-ethyl 4-(6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate is its potential use in various scientific research applications. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of (E)-ethyl 4-(6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate. One possible direction is the development of more efficient synthesis methods to obtain higher yields of the compound. Another direction is the study of the compound's potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential use in combination with other drugs for the treatment of cancer should be explored.
Métodos De Síntesis
The synthesis method of (E)-ethyl 4-(6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate involves the condensation of ethyl 4-aminobenzoate with 5-benzylidene-2-thioxo-4-thiazolidinone in the presence of hexyl isocyanate. The reaction is carried out under reflux conditions in dimethylformamide, and the resulting product is purified by column chromatography. This synthesis method has been optimized to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
(E)-ethyl 4-(6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been studied for its use in photodynamic therapy, which involves the use of light to activate photosensitizers that can selectively destroy cancer cells.
Propiedades
IUPAC Name |
ethyl 4-[6-[(5E)-5-benzylidene-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S2/c1-2-31-24(29)19-12-14-20(15-13-19)26-22(28)11-7-4-8-16-27-23(32)21(33-25(27)30)17-18-9-5-3-6-10-18/h3,5-6,9-10,12-15,17H,2,4,7-8,11,16H2,1H3,(H,26,28)/b21-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOFTDISFZVDSI-HEHNFIMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=S)C(=CC3=CC=CC=C3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=S)/C(=C\C3=CC=CC=C3)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2928661.png)



![7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2928670.png)
![1-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2928671.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2928673.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2928679.png)
![2-[[(4-Chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetic acid](/img/structure/B2928681.png)

